molecular formula C25H22Cl2N2O3 B8586380 N-(1-benzoylpiperidin-4-yl)-2-(2,4-dichlorophenoxy)benzamide CAS No. 919118-39-1

N-(1-benzoylpiperidin-4-yl)-2-(2,4-dichlorophenoxy)benzamide

Cat. No.: B8586380
CAS No.: 919118-39-1
M. Wt: 469.4 g/mol
InChI Key: JUQRJMRXXZWQTD-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2-(2,4-dichlorophenoxy)benzamide is a useful research compound. Its molecular formula is C25H22Cl2N2O3 and its molecular weight is 469.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

919118-39-1

Molecular Formula

C25H22Cl2N2O3

Molecular Weight

469.4 g/mol

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2-(2,4-dichlorophenoxy)benzamide

InChI

InChI=1S/C25H22Cl2N2O3/c26-18-10-11-23(21(27)16-18)32-22-9-5-4-8-20(22)24(30)28-19-12-14-29(15-13-19)25(31)17-6-2-1-3-7-17/h1-11,16,19H,12-15H2,(H,28,30)

InChI Key

JUQRJMRXXZWQTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of 4-[2-(2,4-dichloro-phenoxy)-N-piperidin-4-ylbenzamide (AMR01077, 100 mg, 0.274 mmol) in dry DCM (5 mL) were added triethylamine (0.2 mL, 1.37 mmol) and benzoyl chloride (0.038 mL, 0.33 mmol). The reaction mixture was stirred at room temperature until completion by TLC (1.5 h), and quenched with saturated NaHCO3. The organic solution was evaporated to dryness and the oil obtained was purified by column chromatography using DCM/MeOH 95:5 as eluent. Further purification was carried out by treating a DCM solution of the obtained compound with trisamine scavenger (100 mg) for 2 h. The scavenger was filtered off, and the solvent evaporated to give N-(1-benzoylpiperidin-4-yl)-2-(2,4-dichlorophenoxy)benzamide (103 mg, 80%) as a white solid, mp 63-66° C. Rf: 0.15 (hexane/AcOEt 4:6) LC/MS (APCI) tr=4.94 min, m/z 471.32 (65), 469.31 (M++H, 100). HPLC tr=2.35 min (98.01%) 1H NMR (270 MHz, CDCl3) δ 1.35 (2H, m, CH2), 1.55 (2H, m, CH2), 1.76 (6H, m, 3CH2), 2.00 (2H, m, CH2), 2.87 (2H, m, CH2), 3.17 (1H, m, ½CH2), 3.87 (1H, br t, ½CH2), 4.19 (1H, m, CH), 4.43 (1H, m, ½CH2) 6.79 (1H, d, J=8.6 Hz, ArH), 7.21 (1H, dd, J=8.9, 2.5 Hz, ArH), 7.25 (1H, m ArH), 7.35 (1H, br d, NH), 7.50 (1H, d, J=2.5 Hz, ArH) and 8.17 (1H, dd, J=7.9, 1.7 Hz, ArH). 13C NMR (270 MHz, CDCl3) δ 23.81, 29.36, 32.26, 33.17 (CH2), 39.60 (CH), 40.78 (CH2), 43.70 (CH), 47.79 (CH2), 118.00, 120.65, 124.43, 124.88, 126.21, 128.57, 130.85, 130.87, 132.74, 133.06, 148.97, 153.09 (ArC), 163.63 and 174.71 (C═O).
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
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100 mg
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reactant
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0.2 mL
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reactant
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0.038 mL
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reactant
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Quantity
5 mL
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solvent
Reaction Step One

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